N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide (D2624) is an experimental anticonvulsant compound. [] It belongs to a novel series of anticonvulsants structurally related to lidocaine. [] D2624 is not found naturally and was synthesized for its potential therapeutic benefits in managing seizure disorders. []
Molecular Structure Analysis
While the provided literature does not contain specific molecular structure analyses for D2624, it confirms that the molecule undergoes amide bond hydrolysis to produce 2,6-dimethylaniline (2,6-DMA) and a 5-methyl-3-isoxazolecarboxylic acid derivative. [] Further structural analysis could involve techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to determine bond lengths, angles, and overall conformation.
Chemical Reactions Analysis
D2624 undergoes significant first-pass metabolism in rats, primarily via two pathways: []
Oxidation: This NADPH-dependent pathway occurs in the liver and converts D2624 to its primary alcohol metabolite, D3017. []
Hydrolysis: This NADPH-independent pathway, also occurring in the liver, involves amidase enzymes and breaks down D2624 (or its metabolite D3017) into 2,6-DMA and a 5-methyl-3-isoxazolecarboxylic acid derivative. []
Compound Description: D2624 is an experimental anticonvulsant agent that is structurally similar to lidocaine. Studies in rats and humans have investigated its pharmacokinetics and metabolism. []
Relevance: D2624 shares the core 5-methyl-3-isoxazolecarboxamide structure with N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide. The difference lies in the substitution on the phenyl ring, with D2624 having methyl groups at the 2 and 6 positions, while the target compound has chlorine atoms at the 2 and 5 positions. []
D3017
Compound Description: D3017 is the primary alcohol metabolite of D2624, formed via reduction of the amide carbonyl group. It is a significant metabolite, accounting for a substantial portion of the D2624 dose. []
Relevance: D3017 is structurally related to N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide through its shared 5-methyl-3-isoxazole core structure. Although D3017 is a metabolite of a differently substituted analog (D2624), its existence highlights a potential metabolic pathway for the target compound, involving reduction of the amide. []
2,6-Dimethylaniline (2,6-DMA)
Compound Description: 2,6-DMA is a metabolite formed by amide bond hydrolysis of both D2624 and D3017. It is a significant metabolite in both rats and humans. []
Relevance: While not sharing the isoxazole ring, the formation of 2,6-DMA from D2624 and D3017 suggests that N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide might also undergo amide hydrolysis, potentially yielding 2,5-dichloroaniline as a metabolite. This highlights the susceptibility of the amide bond in these structures to enzymatic cleavage. []
D3270
Compound Description: D3270 is a carboxylic acid derivative of D3017 identified as a metabolite of D2624 in rat urine. It is formed through oxidation of the primary alcohol in D3017. []
Relevance: Similar to D3017, D3270 showcases a potential metabolic route for N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide. If the target compound undergoes reduction to its alcohol analog, further oxidation to a carboxylic acid derivative, analogous to D3270, could occur. []
Compound Description: This compound is a prodrug designed to deliver the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. It is well-absorbed orally and metabolized to release the active drug in rats. []
Compound Description: This isoxazole derivative is a known prodrug for the antiinflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. It effectively delivers the active drug upon metabolism. []
Relevance: This compound is structurally related to N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide through the shared isoxazole ring and the carboxamide group, though it is a 4-carboxamide derivative with a different N-aryl substituent. Its established use as a prodrug further emphasizes the potential of isoxazole carboxamides in drug design. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.